molecular formula C6H14O2 B3050542 Hexanediol CAS No. 26762-52-7

Hexanediol

Cat. No. B3050542
CAS RN: 26762-52-7
M. Wt: 118.17 g/mol
InChI Key: ACCCMOQWYVYDOT-UHFFFAOYSA-N
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Description

Hexanediol, also known as Hexylene Glycol, is a synthetic preservative, solvent, and moisture-binding agent . It is a diol that consists of six carbon atoms and two hydroxyl groups . It is primarily used in industries such as pharmaceuticals, cosmetics, and coatings . It is supplied as a colorless liquid .


Molecular Structure Analysis

Hexanediol has a molecular formula of C6H14O2 . It is an alcohol that belongs to the family of diols or glycols . This organic chemical ingredient contains two hydroxyl groups (-OH) and six carbon atoms .


Chemical Reactions Analysis

Hexanediol can undergo various chemical reactions. For instance, it can be used in the production of polyesters, polyurethanes, and polyamides . It can also undergo selective oxidation to adipic acid over Au-based catalysts, in the aqueous phase, under base-free conditions .


Physical And Chemical Properties Analysis

Hexanediol is a colorless liquid with a slight sweet odor . It has a molecular weight of 118.16 g/mol and a boiling point of 250°C . It is soluble in water and many organic solvents . It is highly water soluble and can also help improve the efficacy of other preservatives .

Scientific Research Applications

1. Environmental and Toxicological Studies

  • Phytotoxicity and Cytotoxicity Testing: 1,2-Hexanediol has been evaluated for its potential toxic effects using phytotoxicity and cytotoxicity testing. This compound, commonly used in cosmetics, showed significant inhibition of seed germination and root elongation, along with cytotoxic effects in certain cell lines. These findings raise concerns about its potential environmental impact and human toxicity (Song & Kim, 2020).

2. Polymer Science and Industry

  • Polymer Precursor for Polyester Industry: 1,6-Hexanediol serves as an important polymer precursor. Studies on converting 1,2,6-hexanetriol to 1,6-hexanediol via catalytic processes have shown promising results for the polyester industry (Buntara et al., 2012).
  • Copolymerization of CO2 and Propylene Oxide: Research on Co-Ni cyanide bi-metal catalysts for the copolymerization of CO2 with propylene oxide identified 1,6-hexanediol as an effective chain transfer agent, highlighting its potential in polymer synthesis (Alferov et al., 2019).

3. Biomedical and Biochemical Research

  • Chromatin Condensation in Human Cells: 1,6-hexanediol has been shown to immobilize and condense chromatin in living human cells, offering insights into the structural dynamics of chromatin and its implications in cellular biology (Itoh et al., 2021).
  • DNA Nanostructure Stability: Hexanediol modifications to oligonucleotides have been demonstrated to increase nuclease resistance, aiding in the construction of stable DNA nanostructures useful for biological applications (Conway et al., 2013).

4. Material Science

  • Investigating Material Properties of Membrane-less Compartments: Hexanediol has been used as a chemical probe to study the material properties of membrane-less compartments in cells. This research aids in understanding the physical properties of such compartments and their relevance in cell biology and disease (Kroschwald et al., 2017).

5. Chemical Engineering and Catalysis

  • Oxidation to Adipic Acid: Studies on the oxidation of 1,6-hexanediol to adipic acid using noble metal catalysts reveal its potential as a building-block chemical for polymer synthesis, emphasizing its role in sustainable chemistry (Mounguengui-Diallo et al., 2018).

6. Textile Industry

  • Improving Functional Properties of Garments: Hexanediol has been used as a crosslinking agent on acrylic fabrics to enhance their properties, such as absorbency and pilling, for garment use (Seddik et al., 2023).

Mechanism of Action

In polyurethanes, Hexanediol is used as a chain extender, and the resulting modified polyurethane has high resistance to hydrolysis as well as mechanical strength, but with a low glass transition temperature .

Future Directions

The Hexanediol market is witnessing significant growth due to its wide range of applications in various industries . It is expected to grow in the near future . There are forecasts saying that chemical grade will remain the largest segment over the forecast period because of its applications by its unique characteristic for skin care, hair care, oral care, anti-inflammatory, antimicrobial, sunscreens, cellulitis support .

properties

IUPAC Name

hexane-1,1-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-2-3-4-5-6(7)8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCCMOQWYVYDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181274
Record name Hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanediol

CAS RN

26762-52-7
Record name Hexanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026762527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, dimethyl terephthalate and 1,4-butanediol (the latter in an excess of 5-60, preferably 10-45, mol are reacted with one another at from 150° to 220° C. at from 0.7 to 1.5 bar for from 30 to 90, preferably from 40 to 70, minutes, transesterification taking place and the methanol formed, together with excess butanediol and small amounts of oligomeric and polymeric compounds and residual amounts of dimethyl terephthalate, being transferred with the vapors to a column into which a liquid residue containing dihydroxy compounds, as obtained, for example, in the distillation of 1,4-butanediol or 1,6-hexanediol, is simultaneously introduced. The composition of the residue is not subject per se to any particular restriction, provided that it is in liquid form and no compounds which interfere with the separation in the column are present. This is generally the case for the residues described, which are obtained from the distillation of butanediol and hexanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hexanediol
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Hexanediol
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Hexanediol
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Hexanediol
Reactant of Route 5
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Reactant of Route 6
Hexanediol

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